Product packaging for 8-Methoxyquinoline-4-carboxylic acid(Cat. No.:CAS No. 1092288-64-6; 148887-46-1)

8-Methoxyquinoline-4-carboxylic acid

Cat. No.: B2383520
CAS No.: 1092288-64-6; 148887-46-1
M. Wt: 203.197
InChI Key: NEBCNIRZMNKUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Quinoline (B57606) Alkaloid Chemistry and Pharmaceutical Scaffolds

The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in the field of organic and medicinal chemistry. nih.gov This scaffold is prevalent in a wide array of natural products, particularly quinoline alkaloids, and serves as a "privileged structure" in drug design. researchgate.net Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as anti-malarial, anticancer, antimicrobial, and antifungal agents. researchgate.net The versatility of the quinoline core allows for structural modifications that can fine-tune its biological and physicochemical properties. 8-Methoxyquinoline-4-carboxylic acid is a specific derivative that belongs to this important class of compounds. Its structure, featuring a methoxy (B1213986) group at the 8-position and a carboxylic acid at the 4-position, makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.comgoogle.com The carboxylic acid group, in particular, is a key feature in many quinoline-based drugs, often forming critical interactions, such as salt bridges or hydrogen bonds, with biological targets. nih.gov

Historical Perspective on Quinoline-4-carboxylic Acid Research

The synthesis of the quinoline-4-carboxylic acid core has been a subject of chemical research for over a century. researchgate.net Historically, the creation of this scaffold has been dominated by classic named reactions, most notably the Doebner reaction and the Pfitzinger reaction. researchgate.net The Pfitzinger reaction, a condensation reaction between an isatin (B1672199) derivative and a carbonyl compound, has been a cornerstone for generating substituted quinoline-4-carboxylic acids. nih.govnih.gov Similarly, the Doebner reaction, a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid, has also been widely employed. researchgate.net While effective, these traditional methods often required harsh conditions, such as corrosive catalysts or high temperatures, and sometimes resulted in poor yields. researchgate.net Much of the subsequent research in this area has focused on modifying and optimizing these classical syntheses to develop more efficient, environmentally friendly methods that can produce a diverse range of quinoline-4-carboxylic acid derivatives for biological evaluation. researchgate.net

Scope and Research Trajectory of this compound in Contemporary Chemical Biology

In modern chemical biology and drug discovery, this compound is primarily utilized as a key building block or intermediate for the synthesis of novel bioactive compounds. chemimpex.comgoogle.com Its structure is a component of more complex molecules designed to interact with specific biological targets. Research has shown that derivatives of 8-methoxyquinolone carboxylic acid are being investigated for their potent antibacterial activity against a range of pathogens. google.com

The compound itself has been studied for its potential as an inhibitor of phosphodiesterases (I, II, IV, and V), which are enzymes involved in regulating cellular signaling pathways. biosynth.com Furthermore, its fluorescent properties have garnered interest, with studies exploring its use as a fluorescent probe for applications like DNA and protein sequencing. biosynth.com The broader class of quinoline-4-carboxylic acids, for which this compound is a precursor, is the subject of intense investigation. Current research efforts are focused on synthesizing derivatives that act as potent and selective inhibitors of enzymes such as dihydroorotate (B8406146) dehydrogenase (DHODH), a target for treating autoimmune disorders and cancer. nih.govnih.gov The ongoing exploration of this chemical scaffold continues to yield novel compounds with diverse and potent biological activities.

Chemical and Physical Properties

The following table summarizes the key identifiers and properties of this compound.

PropertyValue
CAS Number 1092288-64-6
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol biosynth.com
IUPAC Name This compound sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
SMILES COC1=CC=CC2=C(C=CN=C21)C(=O)O biosynth.com
InChI Key NEBCNIRZMNKUQQ-UHFFFAOYSA-N sigmaaldrich.com

Selected Research Applications of Quinoline-4-Carboxylic Acid Derivatives

Derivatives of the quinoline-4-carboxylic acid scaffold are being actively investigated for a variety of therapeutic applications. The table below highlights some key areas of research.

Application AreaResearch FocusKey Findings
Oncology Dihydroorotate Dehydrogenase (DHODH) InhibitionNovel quinoline-4-carboxylic acid derivatives have been synthesized that show potent inhibition of human DHODH, with IC₅₀ values in the low nanomolar range. nih.govnih.gov
Oncology Cytotoxic ActivityCertain quinoline-4-carboxylic acid-chalcone hybrids have demonstrated significant cytotoxic activity against melanoma cell lines (A375). nih.gov
Infectious Diseases Antibacterial Agents8-methoxyquinolone carboxylic acid derivatives exhibit strong antibacterial action against both gram-positive and gram-negative bacteria. google.com
Autoimmune Disorders Dihydroorotate Dehydrogenase (DHODH) InhibitionInhibition of DHODH by quinoline derivatives can induce pyrimidine (B1678525) depletion, halting the progression of the cell cycle and forming a therapeutic basis for autoimmune diseases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B2383520 8-Methoxyquinoline-4-carboxylic acid CAS No. 1092288-64-6; 148887-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-8(11(13)14)5-6-12-10(7)9/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBCNIRZMNKUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C=CN=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 8 Methoxyquinoline 4 Carboxylic Acid and Its Analogs

Classical and Contemporary Quinoline (B57606) Ring Annulation Strategies

The construction of the fundamental quinoline ring system is a cornerstone of organic synthesis, with several named reactions providing reliable pathways to quinoline-4-carboxylic acids and their precursors.

Modified Pfitzinger Reaction Protocols for Quinoline-4-carboxylic Acid Synthesis

The Pfitzinger reaction, a condensation reaction between isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base, is a direct and versatile method for preparing quinoline-4-carboxylic acids. nih.govwikipedia.orgjocpr.comui.ac.idijsr.netresearchgate.net The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid, which then reacts with the carbonyl compound to form an imine or enamine. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org

To synthesize 8-methoxyquinoline-4-carboxylic acid via this route, a 5-methoxyisatin (B1196686) would be the logical starting material. The general procedure involves refluxing a mixture of the substituted isatin and a suitable carbonyl compound (e.g., a compound with a -COCH2- group) in an alkaline medium, such as ethanolic potassium hydroxide. jocpr.com After an extended period of reflux, typically 24 hours, the solvent is removed, and the reaction mixture is worked up by acidification to precipitate the desired carboxylic acid. jocpr.com

Reactant 1Reactant 2BaseSolventKey Transformation
Isatin derivativeCarbonyl CompoundPotassium HydroxideEthanol (B145695)Ring annulation to form quinoline-4-carboxylic acid

Optimized Doebner and Doebner-Miller Syntheses for Quinoline-4-carboxylic Acid Derivatives

The Doebner reaction provides an alternative pathway to quinoline-4-carboxylic acids through a three-component reaction of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgsci-hub.se A plausible mechanism involves an initial aldol (B89426) condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization and dehydration. wikipedia.org For the synthesis of this compound, 2-methoxyaniline would be the aniline component. The reaction is often carried out in a solvent like ethanol and may proceed without a catalyst. cbijournal.com However, various catalysts, including Lewis acids, have been employed to improve yields, especially for anilines bearing electron-withdrawing groups. nih.gov

A related method, the Doebner-Miller reaction, utilizes α,β-unsaturated carbonyl compounds reacting with anilines to form quinolines. nih.gov This approach can also be adapted for the synthesis of quinoline-4-carboxylic acid derivatives.

Reactant 1Reactant 2Reactant 3SolventKey Transformation
AnilineAldehydePyruvic AcidEthanolThree-component condensation to form quinoline-4-carboxylic acid

Gould-Jacobs Type Cyclizations and Related Methodologies for Quinolin-4-one Architectures

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which can be further converted to quinoline-4-carboxylic acids. wikipedia.orgdrugfuture.com The reaction sequence begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylenemalonate intermediate. wikipedia.orgablelab.eu This intermediate then undergoes a thermal cyclization to produce a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgablelab.eu Subsequent hydrolysis of the ester and decarboxylation yields the 4-hydroxyquinoline. wikipedia.org To obtain an 8-methoxy substituted quinoline, 2-methoxyaniline would be used as the starting aniline. nih.gov The cyclization step often requires high temperatures and can be performed in a high-boiling solvent like diphenyl ether or under microwave irradiation to reduce reaction times and improve yields. ablelab.eu

Reactant 1Reactant 2ConditionsKey IntermediateFinal Product (after hydrolysis/decarboxylation)
AnilineDiethyl ethoxymethylenemalonateThermal or Microwave4-hydroxy-3-carboalkoxyquinoline4-Hydroxyquinoline

Targeted Synthesis of 8-Methoxyquinoline (B1362559) Derivatives

Beyond the initial construction of the quinoline core, specific methodologies are employed to introduce and manipulate substituents, such as the crucial methoxy (B1213986) group at the C-8 position.

Introduction of the Methoxy Group at the C-8 Position of the Quinoline Ring

A common and effective strategy for introducing a methoxy group at the C-8 position is through the O-methylation of an 8-hydroxyquinoline (B1678124) precursor. The 8-hydroxyquinoline can be synthesized through various methods, including those that start with 2-aminophenol. The subsequent methylation is typically achieved by treating the 8-hydroxyquinoline with a methylating agent, such as methyl iodide, in the presence of a base. nih.gov The choice of base and solvent can influence the regioselectivity of the methylation, particularly in molecules with multiple potential methylation sites. For instance, in a related system, the methylation of a methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide in the presence of a base like sodium hydride or potassium carbonate led to a mixture of O- and N-methylated products. nih.gov

PrecursorReagentBaseKey Transformation
8-HydroxyquinolineMethyl IodideSodium Hydride / Potassium CarbonateO-methylation

Regioselective Functionalization and Substituent Control on the Quinoline Core

Achieving regioselective functionalization of the quinoline core is essential for synthesizing analogs of this compound with diverse substitution patterns. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have become powerful tools for the direct and selective introduction of functional groups at various positions of the quinoline ring. mdpi.comnih.gov

The electronic properties of the quinoline ring and the presence of directing groups can significantly influence the position of functionalization. For instance, the C-H bonds at the C-8 position are often susceptible to activation due to the directing effect of the quinoline nitrogen. researchgate.net Various transition metals, including palladium, rhodium, and copper, have been utilized to catalyze C-H functionalization reactions such as arylation, alkylation, and amination at different positions of the quinoline ring. mdpi.com

Furthermore, for 8-substituted quinolines, remote C-H functionalization at the C-5 and C-7 positions has been achieved. rsc.orgccspublishing.org.cn For example, a metal-free protocol for the regioselective halogenation of 8-substituted quinolines at the C-5 position has been developed using trihaloisocyanuric acid as the halogen source. rsc.org The choice of directing group on the 8-substituent can also guide the functionalization to other positions. For instance, amide directing groups on 8-aminoquinoline (B160924) can direct functionalization to the C-7 position. mdpi.com These advanced methods provide a high degree of control for the synthesis of complex quinoline derivatives.

StrategyCatalyst/ReagentTargeted Position(s)Key Principle
C-H ActivationTransition Metals (Pd, Rh, Cu)C-2, C-3, C-4, C-8Directing group or inherent reactivity
Remote C-H HalogenationTrihaloisocyanuric AcidC-5Electronic effects of C-8 substituent
Directed FunctionalizationAmide directing groupC-7Chelation-assisted C-H activation

Green Chemistry Approaches and Catalytic Methods in Quinoline Synthesis

The synthesis of quinoline scaffolds, the core of this compound, has evolved significantly, moving towards more efficient and environmentally benign methodologies. Green chemistry principles are increasingly integrated into synthetic routes, emphasizing catalytic processes that offer high atom economy, reduced reaction times, and milder conditions compared to classical named reactions like the Skraup or Doebner-von Miller syntheses. researchgate.net These advanced methods, including microwave-assisted synthesis and transition-metal catalysis, provide powerful tools for constructing the diverse and complex quinoline derivatives required for pharmaceutical and material science applications. ias.ac.inresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a pivotal green chemistry technique for the rapid and efficient synthesis of quinoline-4-carboxylic acids and their analogs. tandfonline.comrsc.org This method utilizes microwave irradiation to achieve rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates, often reducing completion times from hours or days to mere minutes. researchgate.netchemicaljournals.com The enhanced efficiency leads to higher product yields and cleaner reactions compared to conventional heating methods. rsc.orgresearchgate.net

A prominent application of MAOS is in the three-component synthesis of quinoline-4-carboxylic acid derivatives. rsc.orgnih.gov In one approach, a reaction involving substituted anilines, aromatic aldehydes, and pyruvic acid in the presence of an organocatalyst like p-toluenesulfonic acid (p-TSA) under microwave irradiation at 80 °C yields the desired products in as little as 3 minutes, with yields ranging from 50-80%. rsc.orgnih.gov This represents a substantial improvement over conventional heating, which requires several hours to overnight for completion and often results in lower yields. rsc.orgnih.gov

The Pfitzinger reaction, which synthesizes quinoline-4-carboxylic acids from isatins and carbonyl compounds, has also been significantly improved by microwave technology. tandfonline.comresearchgate.netresearchgate.net For example, reacting isatin or its derivatives with ketones in a basic medium under microwave irradiation for about 12.5 minutes produces the corresponding quinoline-4-carboxylic acids efficiently. tandfonline.com Similarly, reacting isatin with sodium pyruvate (B1213749) under microwave conditions facilitates the formation of quinoline-2,4-dicarboxylic acids, which can be subsequently decarboxylated. researchgate.net These MAOS techniques provide a clean, fast, and high-yielding pathway to key quinoline intermediates. tandfonline.com

Table 1: Comparison of MAOS and Conventional Heating for Quinoline-4-Carboxylic Acid Synthesis
Reaction TypeMethodReaction TimeYieldReference
3-Component Reaction (Aniline, Aldehyde, Pyruvic Acid)Microwave-Assisted (MAOS)3-4 minutes50-80% rsc.orgnih.gov
3-Component Reaction (Aniline, Aldehyde, Pyruvic Acid)Conventional Heating3 hours to overnightLower than MAOS rsc.orgnih.gov
Pfitzinger Reaction (Isatin, Ketone, KOH)Microwave-Assisted (MAOS)12.5 minutesGood tandfonline.com
Pfitzinger Reaction (Isatin, Malonic Acid)Microwave-Assisted (MAOS)15 minutes68% tandfonline.com
Pfitzinger Reaction (Isatin, Malonic Acid)Conventional Heating2 daysComparable to MAOS tandfonline.com

Transition-metal catalysis has become an indispensable tool for the synthesis of complex and polysubstituted quinoline scaffolds, offering advantages over traditional methods by enabling the construction of intricate molecular architectures from readily available starting materials. ias.ac.inresearchgate.net Catalysts based on metals such as palladium, copper, rhodium, and iron have been extensively developed for these transformations. ias.ac.infrontiersin.org These reactions provide new entries into quinoline derivatives through mechanisms like cross-coupling and C-H bond functionalization, which allow for precise control over substitution patterns. acs.orgmdpi.com

Palladium-catalyzed reactions are particularly prominent in quinoline synthesis. ias.ac.in For instance, a domino approach involving a Sonogashira coupling between benzimidoyl chlorides and 1,6-enynes, catalyzed by palladium, affords complex quinoline motifs in good yields under mild conditions. ias.ac.in

Copper-catalyzed methods also offer versatile routes to quinoline derivatives. researchgate.net These reactions often proceed through C-H activation or tandem cyclization pathways, providing efficient access to a wide range of substituted quinolines. nih.gov

More advanced applications include site-selective C–H functionalization, which allows for the direct modification of the quinoline core. acs.org A notable example is the rhodium-catalyzed C8 arylation of quinolines with bromoarenes. nih.gov This specific functionalization at the C8 position is highly relevant for the synthesis of analogs of this compound, demonstrating the power of transition metals to introduce substituents at precise locations on the heterocyclic ring. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions for Quinoline Scaffolds
Metal CatalystReaction TypeStarting MaterialsProduct TypeReference
Palladium (Pd)Domino Sonogashira Coupling/CyclizationBenzimidoyl chlorides, 1,6-enynesPolysubstituted Quinolines ias.ac.in
Copper (Cu)Tandem SynthesisAnilines, AlkynesQuinoline-2-carboxylates nih.gov
Rhodium (Rh)C-H Activation/ArylationQuinolines, BromoarenesC8-Arylated Quinolines nih.gov
Iron (Fe)Radical CyclizationArylnitrones, Vinyl acetatesDisubstituted Quinolines ias.ac.in

N-Heterocyclic Carbenes (NHCs) are a versatile class of organic molecules that have found significant application in synthesis, primarily in two distinct roles: as powerful organocatalysts and as highly effective ligands for transition metals. nih.govscripps.edu While direct organocatalysis by NHCs to form the quinoline ring is less common, their role as ancillary ligands in transition-metal catalysis has profoundly impacted the synthesis and functionalization of quinoline scaffolds. nih.govthieme.de

NHCs are potent σ-donors, forming very strong bonds with transition metals, which leads to highly stable and active catalytic complexes. scripps.edu This stability is often superior to that achieved with traditional phosphine (B1218219) ligands, allowing for challenging transformations under milder conditions. scripps.edu The electronic and steric properties of NHC ligands can be readily tuned by modifying their structure, enabling fine control over the reactivity and selectivity of the metal center. scripps.edu

A key example of their application in quinoline chemistry is the Rhodium(NHC)-catalyzed C-H arylation of quinolines. nih.gov In this reaction, an NHC ligand such as IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) is crucial for achieving high efficiency and C8 selectivity. nih.gov The NHC ligand stabilizes the rhodium catalyst and facilitates the C-H activation step, enabling the direct formation of a carbon-carbon bond at a specific position on the quinoline ring. nih.gov This pathway is instrumental for creating advanced quinoline scaffolds, including precursors for 8-substituted derivatives like this compound. Other applications include NHC-catalyzed dearomatization reactions, such as the 1,2-selective hydroboration of quinolines, which provides access to partially saturated heterocyclic units. kaist.ac.kracs.org

Table 3: Role of NHCs in the Synthesis and Modification of Quinoline Scaffolds
NHC Ligand ExampleCatalytic SystemReaction TypeFunction of NHCReference
IMesRhodium (Rh)C8-Selective C-H ArylationStabilizes metal center, enhances catalytic activity and selectivity nih.gov
IPrPalladium (Pd)Buchwald-Hartwig AminationForms highly active catalyst for C-N bond formation scripps.edu
SIMesPalladium (Pd)DehalogenationFacilitates reaction with aryl bromides and chlorides scripps.edu
Generic NHCOrganocatalyst1,2-Selective HydroborationActs as the primary catalyst for dearomatization kaist.ac.kracs.org

Strategic Derivatization and Structural Modification of 8 Methoxyquinoline 4 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-4 position is a primary site for derivatization, allowing for the introduction of a wide array of functional groups through well-established chemical reactions.

Esterification Reactions for Modulating Reactivity and Biological Profile

The conversion of the carboxylic acid to an ester, a reaction known as esterification, is a fundamental strategy for altering the compound's characteristics. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for this transformation. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing water as it forms. masterorganicchemistry.com

Modifying the carboxylic acid to an ester derivative can significantly impact its biological profile. For instance, ester derivatives of related quinoline (B57606) compounds have been shown to improve cell permeability, a critical factor for bioavailability. The ester can mask the polar carboxylic acid, rendering the molecule more lipophilic. Once inside a cell, the ester may be hydrolyzed by endogenous esterases to release the active carboxylic acid form. This "prodrug" strategy is a common approach in medicinal chemistry.

AlcoholCatalystPotential Ester Product Name
MethanolH₂SO₄Methyl 8-methoxyquinoline-4-carboxylate
Ethanol (B145695)TsOHEthyl 8-methoxyquinoline-4-carboxylate
IsopropanolHClIsopropyl 8-methoxyquinoline-4-carboxylate
Benzyl alcoholH₂SO₄Benzyl 8-methoxyquinoline-4-carboxylate

Amide Formation and Peptide Coupling Strategies for Bioconjugation

The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is one of the most important transformations in organic chemistry and is central to peptide synthesis and bioconjugation. nih.gov Direct reaction between a carboxylic acid and an amine is typically inefficient and requires high temperatures. Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com

This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. researchgate.net These methods are essential for creating bioconjugates, where the 8-methoxyquinoline-4-carboxylic acid core is linked to biomolecules like amino acids, peptides, or proteins.

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. google.com To reduce the risk of side reactions and racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.compeptide.com

Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient and have become standard in peptide synthesis. sigmaaldrich.com These reagents generate activated esters (e.g., OBt or OAt esters) that react cleanly with amines to form the amide bond. sigmaaldrich.com HATU and PyAOP are particularly effective due to the formation of highly reactive OAt esters. sigmaaldrich.com

These strategies allow for the covalent attachment of the quinoline scaffold to biological molecules, enabling its use as a probe, tag, or targeted therapeutic agent.

Coupling ReagentReagent ClassAdditive (if needed)Key Characteristics
DCC/DICCarbodiimideHOBtCost-effective; byproduct can be difficult to remove (DCC). peptide.com
HBTU/HCTUAminium (Uronium)Base (e.g., DIPEA)Highly efficient for routine synthesis; can cause guanidinylation side reaction. sigmaaldrich.com
HATUAminium (Uronium)Base (e.g., DIPEA)Generates highly reactive OAt esters; excellent for difficult couplings. sigmaaldrich.com
PyBOP/PyAOPPhosphoniumBase (e.g., DIPEA)Does not cause guanidinylation; clean reactions, good for hindered couplings. sigmaaldrich.com

Modifications of the Quinoline Heterocycle and Methoxy (B1213986) Group

The quinoline ring system is an aromatic heterocycle that can undergo various modifications, including electrophilic substitution, oxidation, and reduction, to yield a range of derivatives.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

In electrophilic aromatic substitution, the quinoline ring system is generally less reactive than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Substitution typically occurs on the benzene ring portion rather than the pyridine (B92270) ring. uop.edu.pkreddit.com The directing effects of the existing substituents on this compound determine the position of the incoming electrophile.

The 8-methoxy group is a powerful activating, ortho-, para- directing group. It strongly directs incoming electrophiles to the C-5 and C-7 positions.

The 4-carboxylic acid group and the quinoline nitrogen are deactivating groups, which further discourages substitution on the pyridine ring and favors substitution on the carbocyclic (benzene) ring.

Therefore, electrophilic substitution reactions are expected to occur predominantly at the C-5 and C-7 positions. For example, nitration of 8-methoxyquinoline (B1362559) with fuming nitric acid in the presence of sulfuric acid yields 5-nitro-8-methoxyquinoline. researchgate.net Similarly, halogenation can be directed to these positions. acs.org

ReactionReagentsExpected Major Product(s)
NitrationHNO₃ / H₂SO₄5-Nitro-8-methoxyquinoline-4-carboxylic acid and 7-Nitro-8-methoxyquinoline-4-carboxylic acid
BrominationBr₂ / FeBr₃5-Bromo-8-methoxyquinoline-4-carboxylic acid and 7-Bromo-8-methoxyquinoline-4-carboxylic acid
SulfonationFuming H₂SO₄This compound-5-sulfonic acid

Selective Oxidation Pathways, including Quinoline N-oxide Derivatives

The nitrogen atom in the quinoline ring is susceptible to oxidation, leading to the formation of a quinoline N-oxide. This transformation can be achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide significantly alters the electronic properties of the quinoline ring system. It increases the electron density at the C-2 and C-4 positions, making them more susceptible to nucleophilic attack, while also influencing the reactivity of other positions. The N-oxide functional group can also participate in various subsequent reactions, serving as a versatile intermediate for further derivatization. For instance, 8-hydroxyquinoline (B1678124) N-oxide has been used as a precursor for the synthesis of 2-alkyl-8-hydroxyquinolines. nih.gov

Reduction Reactions Leading to Amine Derivatives of the Compound

The introduction of an amine group onto the quinoline ring provides a valuable handle for further functionalization, such as amide bond formation. A common and effective strategy to achieve this is through the reduction of a nitro group. researchgate.netmdpi.com This two-step process involves:

Nitration: As described in section 3.2.1, the quinoline ring is first nitrated to introduce a nitro group, typically at the C-5 or C-7 position.

Reduction: The resulting nitroquinoline derivative is then reduced to the corresponding aminoquinoline.

Several methods are available for the selective reduction of an aromatic nitro group to an amine in the presence of other functional groups. nih.gov Dissolving metal reductions, such as using iron powder in acetic acid (Fe/AcOH) or tin in hydrochloric acid (Sn/HCl), are classic and reliable methods. mdpi.com Catalytic hydrogenation using a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) is another clean and efficient option, though care must be taken to avoid reduction of the quinoline ring itself. rjlbpcs.com This sequence provides a pathway to derivatives such as 5-amino-8-methoxyquinoline-4-carboxylic acid.

Substitution Reactions at Various Ring Positions for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the this compound scaffold, substitution reactions at various positions on the quinoline ring system are a key strategy for generating analogs with modified physicochemical and pharmacological properties. While specific SAR studies on this compound are not extensively documented, the principles can be inferred from the broader class of quinoline derivatives, particularly the closely related 8-hydroxyquinolines. mdpi.comnih.gov

The primary sites for substitution on the 8-methoxyquinoline ring are the C-2, C-5, C-6, and C-7 positions. Modifications at these sites can influence factors such as lipophilicity, electronic distribution, steric hindrance, and metal-chelating ability, all of which can profoundly impact biological activity. For instance, SAR studies on other quinoline-4-carboxylic acid analogs have demonstrated that modifications can lead to potent antiviral or enzyme-inhibiting compounds. nih.govelsevierpure.com Electrophilic aromatic substitution is a common method for introducing new functional groups onto the quinoline core. The methoxy group at C-8 is an activating, ortho-, para-directing group, which influences the regioselectivity of these reactions, primarily directing substituents to the C-5 and C-7 positions.

Common substitution reactions explored in SAR studies for quinoline scaffolds include:

Halogenation: Introducing halogen atoms (F, Cl, Br, I) can significantly alter lipophilicity and electronic properties.

Nitration: Introduction of a nitro group, which can subsequently be reduced to an amino group, provides a handle for further derivatization.

Alkylation and Arylation: Adding alkyl or aryl groups can probe steric tolerance and introduce new hydrophobic or pi-stacking interactions.

These modifications are crucial for systematically mapping the chemical space around the parent molecule to optimize its desired biological profile. nih.gov

Design and Synthesis of Functionalized Analogs and Conjugates

The functionalization of the this compound core with halogen, alkyl, and aryl groups is a strategic approach to modulate its properties. These substituents can be introduced using a variety of synthetic methodologies.

Halogen Substituents: Halogens are often incorporated to enhance membrane permeability and metabolic stability or to act as bioisosteres for other functional groups. Direct halogenation of the quinoline ring, for example using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), can lead to the introduction of chlorine or bromine, typically at the C-5 and C-7 positions, due to the directing effect of the C-8 methoxy group. nih.gov

Alkyl and Aryl Substituents: The introduction of alkyl and aryl moieties is typically achieved through cross-coupling reactions. For instance, a halogenated derivative of this compound can serve as a precursor for Suzuki-Miyaura cross-coupling reactions. scispace.com This powerful method allows for the formation of carbon-carbon bonds by coupling the halo-quinoline with various aryl or alkyl boronic acids in the presence of a palladium catalyst. nih.gov This approach offers a high degree of flexibility, enabling the synthesis of a diverse library of analogs with systematically varied steric and electronic properties for detailed SAR exploration. scispace.comnih.gov

The table below summarizes the common types of substituents and their general effects on the properties of quinoline scaffolds.

Substituent TypeTypical Position(s)Synthetic MethodPotential Effect on Properties
Halogen (e.g., Cl, Br)C-5, C-7Electrophilic Halogenation (e.g., with NBS, NCS)Increases lipophilicity; alters electronic character; can enhance binding affinity. mdpi.com
Alkyl (e.g., methyl, isopropyl)C-2, C-5, C-7Grignard reagents, Cross-couplingIncreases lipophilicity; introduces steric bulk. nih.gov
Aryl (e.g., phenyl)C-2, C-4, C-5Suzuki-Miyaura Cross-CouplingModulates electronic properties; introduces potential for π-stacking interactions. scispace.comnih.gov

Schiff bases, characterized by the imine (-C=N-) functional group, are a significant class of compounds known for their coordination chemistry and diverse biological activities. researchgate.netbepls.com The direct synthesis of a Schiff base from this compound is not feasible. A necessary synthetic modification is to first convert the carboxylic acid at the C-4 position into a carbonyl group, specifically an aldehyde.

A plausible synthetic route involves a two-step process:

Reduction: The carboxylic acid is first reduced to a primary alcohol (8-methoxyquinolin-4-yl)methanol (B1472204) using a suitable reducing agent like lithium aluminum hydride (LAH).

Oxidation: The resulting alcohol is then oxidized to the corresponding aldehyde, 8-methoxyquinoline-4-carbaldehyde , using a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

Once the key intermediate, 8-methoxyquinoline-4-carbaldehyde, is synthesized, it can undergo a condensation reaction with a variety of primary amines (R-NH₂) to yield the target Schiff base derivatives. mdpi.com This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the imine product. The versatility of this approach allows for the incorporation of a wide range of substituents (R-groups) from the amine component, enabling the fine-tuning of the ligand's electronic and steric properties. psu.edu

The table below illustrates potential Schiff base derivatives synthesized from the aldehyde intermediate.

Amine ReactantResulting Schiff Base Structure (R-group on Imine Nitrogen)
Aniline (B41778)Phenyl
4-Fluoroaniline4-Fluorophenyl
2-Aminophenol2-Hydroxyphenyl
Ethylenediamine-(CH₂)₂-NH₂ (can form bis-Schiff base)

Conjugation of small molecules with macrocyclic structures like cyclodextrins (CDs) is a well-established strategy to improve physicochemical properties such as aqueous solubility and stability, and to enhance functionality. researchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. This structure allows them to encapsulate nonpolar guest molecules, or parts of molecules, forming non-covalent inclusion complexes. nih.govsemanticscholar.org

For this compound, the aromatic quinoline moiety is sufficiently hydrophobic to be encapsulated within the cavity of a cyclodextrin, such as β-cyclodextrin. The formation of such a host-guest complex is driven by hydrophobic interactions. This encapsulation can shield the molecule from the aqueous environment, potentially increasing its solubility and protecting it from degradation. The presence of the carboxylic acid and methoxy groups on the hydrophilic exterior of the complex would further contribute to water solubility.

While direct covalent conjugation is also possible, the formation of inclusion complexes is a more common approach for modulating properties. researchgate.net The formation and stoichiometry of such complexes can be characterized by various analytical techniques, including NMR spectroscopy, differential scanning calorimetry (DSC), and UV-Vis spectroscopy.

The table below outlines the expected benefits of conjugating this compound with a cyclodextrin.

PropertyWithout CyclodextrinWith Cyclodextrin (Inclusion Complex)
Aqueous Solubility LimitedSignificantly Enhanced
Chemical Stability Susceptible to degradationImproved due to encapsulation
Bioavailability Potentially limited by low solubilityPotentially Increased
Functionality Native functionalityCan be modulated; potential for targeted delivery

Coordination Chemistry of 8 Methoxyquinoline 4 Carboxylic Acid As a Ligand

Chelation Behavior and Ligand Design Principles

The unique structural arrangement of 8-methoxyquinoline-4-carboxylic acid, featuring a quinoline (B57606) nitrogen atom and a carboxylic acid group, predisposes it to act as a chelating agent, forming stable complexes with a variety of metal ions.

O,N-Donor Ligand Characteristics and Preferred Coordination Modes

This compound functions as a bidentate O,N-donor ligand. The primary coordination sites are the nitrogen atom of the quinoline ring and one of the oxygen atoms of the deprotonated carboxylic acid group. This arrangement allows for the formation of a stable five-membered chelate ring with a central metal ion. The planarity of the quinoline ring system contributes to the rigidity of the ligand, which can influence the stereochemistry and stability of the resulting metal complexes. The coordination of the carboxylate group can be either monodentate or, in some cases, bridging between two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Influence of the Methoxy (B1213986) Group on Chelation Properties and Metal Selectivity

The presence of the methoxy group at the 8-position of the quinoline ring can exert a significant electronic and steric influence on the chelation properties of the ligand. Electronically, the methoxy group is an electron-donating group, which increases the electron density on the quinoline ring system. This enhanced electron density on the nitrogen atom can increase its basicity and, consequently, its coordinating ability towards metal ions. This can lead to the formation of more stable metal complexes compared to unsubstituted quinoline-4-carboxylic acid.

Sterically, the methoxy group at the 8-position is in proximity to the coordination sphere of the metal ion. This steric hindrance can influence the coordination geometry around the metal center and may introduce a degree of metal ion selectivity. The size and preferred coordination geometry of a metal ion will determine how well it can be accommodated within the pocket created by the ligand, potentially leading to preferential binding for certain metals over others.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Formation of Complexes with Biologically Relevant Transition Metal Ions

While extensive research on the complexation of this compound with a wide range of biologically relevant transition metals is not broadly documented in publicly available literature, the analogous 8-hydroxyquinoline-2-carboxylic acid has been shown to form stable complexes with ions such as Mg(II), Ca(II), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). It is reasonable to infer that this compound would also form complexes with these ions, although the specific stability constants and coordination geometries may differ due to the electronic and steric effects of the methoxy group and the different position of the carboxylic acid.

Table 1: Anticipated Coordination Behavior with Biologically Relevant Transition Metal Ions

Metal Ion Potential Coordination Number Potential Geometry Notes
Mg(II) 6 Octahedral Expected to form stable complexes.
Ca(II) 6-8 Octahedral, Distorted Geometries Larger ionic radius may lead to higher coordination numbers.
Cr(III) 6 Octahedral Known to form inert and stable complexes.
Mn(II) 6 Octahedral Paramagnetic complexes are expected.
Fe(III) 6 Octahedral Strong chelation anticipated due to the hard acid nature of Fe(III).
Co(II) 4, 6 Tetrahedral, Octahedral Geometry can be sensitive to reaction conditions.
Ni(II) 6 Octahedral Typically forms stable, colored complexes.
Cu(II) 4, 6 Square Planar, Distorted Octahedral Jahn-Teller distortion may influence the geometry.
Zn(II) 4, 6 Tetrahedral, Octahedral Diamagnetic complexes are expected.
Cd(II) 4, 6 Tetrahedral, Octahedral Similar behavior to Zn(II) is anticipated.

This table is predictive and based on the general coordination chemistry of these metal ions and related ligands.

Complexation with Less Common and Heavy Metal Ions

The chelating nature of this compound also makes it a candidate for complexing with less common and heavy metal ions. For instance, the related 8-hydroxyquinoline-2-carboxylic acid has been shown to form a stable complex with Pb(II). The O,N-donor set is generally effective in binding to a variety of heavy metal ions. Lanthanide ions, such as La(III), are known to coordinate with ligands containing carboxylic acid groups. A study on a derivative, 2-(8-methoxyquinoline)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, has reported the synthesis and characterization of complexes with lanthanide ions including Gd(III), Tb(III), Dy(III), Ho(III), and Er(III). These complexes were found to have mononuclear structures where the lanthanide ion is nine-coordinated. This suggests that this compound itself could be a viable ligand for the complexation of lanthanides and potentially other heavy metals like Th(IV) and Zr(IV).

Table 2: Potential for Complexation with Less Common and Heavy Metal Ions

Metal Ion Potential Coordination Number Potential Geometry Notes
As(III) 3, 4 Pyramidal, Tetrahedral Coordination through oxygen donors is possible.
Ag(I) 2, 4 Linear, Tetrahedral Softer metal, may prefer coordination with nitrogen.
Pb(II) 4, 6 Hemidirected, Holodirected The lone pair on Pb(II) can influence the geometry.
Zr(IV) 6, 8 Octahedral, Square Antiprismatic High charge density favors coordination with oxygen.
La(III) 8, 9 Square Antiprismatic, Tricapped Trigonal Prismatic Large ionic radius allows for high coordination numbers.
Th(IV) 8, 9 Square Antiprismatic, Tricapped Trigonal Prismatic Similar to La(III) but with a higher charge.
V(IV) (VO²⁺) 5, 6 Square Pyramidal, Octahedral Typically forms vanadyl complexes.
Ir(III) 6 Octahedral Forms kinetically inert complexes.

This table is speculative and based on the known coordination preferences of these metal ions.

Exploration of Mixed-Ligand Systems and Supramolecular Assembly in Coordination Polymers

The versatility of this compound extends to its potential use in the formation of mixed-ligand complexes and coordination polymers. In a mixed-ligand system, the metal ion is coordinated to this compound and one or more other ligands. This approach can be used to fine-tune the electronic, steric, and photophysical properties of the resulting complex.

Furthermore, the presence of both a chelating unit and a carboxylic acid group, which can act as a bridging ligand, makes this compound a promising building block for the construction of coordination polymers. By carefully selecting the metal ion and reaction conditions, it may be possible to synthesize one-, two-, or three-dimensional networks with interesting structural topologies and potential applications in areas such as catalysis, gas storage, and materials science. Research on quinoline-2,4-dicarboxylic acid has demonstrated its ability to form 3D coordination polymers with lanthanide ions, highlighting the potential of quinoline-based carboxylic acids in constructing extended supramolecular assemblies. nih.gov

Structural Elucidation and Geometric Analysis of Coordination Compounds

The structural analysis of coordination compounds formed with this compound is fundamental to understanding their chemical and physical properties. While specific crystallographic data for complexes of this particular ligand are scarce, predictions can be made based on analogous systems.

As a bidentate ligand, this compound is expected to coordinate to a metal center through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the deprotonated carboxylate group. This chelation would form a stable five-membered ring, a common feature in complexes of related 8-hydroxyquinoline (B1678124) ligands. scirp.orgnih.govdovepress.com

The stoichiometry of the resulting complexes would likely be influenced by the charge and coordination number preference of the metal ion. For instance, with divalent metal ions (M²⁺), a common stoichiometry of 1:2 (metal to ligand) is anticipated, leading to neutral complexes of the general formula [M(8-methoxyquinoline-4-carboxylate)₂]. scirp.orgscirp.org In such cases, if the metal ion has a coordination number of four, a square planar or tetrahedral geometry would be expected. For metal ions that favor a coordination number of six, an octahedral geometry is probable, with the remaining coordination sites being occupied by solvent molecules (e.g., water) or other co-ligands. scirp.org

For trivalent metal ions (M³⁺), a 1:3 stoichiometry is plausible, resulting in neutral complexes such as [M(8-methoxyquinoline-4-carboxylate)₃], which would likely adopt a distorted octahedral geometry. The specific coordination geometry is a delicate balance of electronic effects (d-orbital occupancy of the metal) and steric factors imposed by the ligands.

Table 1: Predicted Coordination Geometries and Stoichiometries for Metal Complexes of this compound

Metal IonLikely Stoichiometry (Metal:Ligand)Predicted Coordination Geometry
Cu(II)1:2Square Planar
Ni(II)1:2Octahedral (with solvent)
Co(II)1:2Octahedral (with solvent)
Zn(II)1:2Tetrahedral or Octahedral
Al(III)1:3Octahedral
Fe(III)1:3Octahedral

Hydrogen Bonding: Although the carboxylic acid is deprotonated upon coordination, the presence of co-ligands like water molecules can lead to the formation of extensive hydrogen bonding networks. uncw.edu These hydrogen bonds can link adjacent complex units, creating one-, two-, or three-dimensional supramolecular architectures. Furthermore, if the ligand is not deprotonated or is part of a proton-transfer compound, the carboxylic acid group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors. researchgate.net

Table 2: Potential Non-Covalent Interactions in Metal Complexes of this compound

Interaction TypeParticipating GroupsExpected Role
π-π StackingQuinoline rings of adjacent ligandsStabilization of crystal packing
Hydrogen BondingCoordinated water molecules, carboxylate oxygen atomsFormation of supramolecular networks
C-H···O InteractionsC-H bonds of the quinoline ring and carboxylate oxygen atomsDirectional control of crystal packing

Thermodynamic and Kinetic Studies of Metal-Ligand Binding

The thermodynamic stability and kinetic lability of metal complexes are critical parameters that dictate their behavior and potential applications.

Thermodynamic studies on the binding of this compound with various metal ions would involve the determination of stability constants (log K). High stability constants are anticipated due to the chelate effect of the bidentate ligand. uncw.edu The stability of the complexes is expected to follow the Irving-Williams series for divalent metal ions (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). The methoxy group at the 8-position may exert a minor electronic effect on the basicity of the coordinating nitrogen atom, thereby subtly influencing the stability constants compared to unsubstituted quinoline-4-carboxylic acid.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the 8-Methoxyquinoline-4-carboxylic acid molecule.

While specific experimental spectral data for this compound is not extensively detailed in the reviewed literature, the expected chemical shifts can be predicted based on the known effects of the quinoline (B57606) core, the carboxylic acid, and the methoxy (B1213986) substituents. The quinoline ring protons would typically appear in the aromatic region (δ 7.0-9.0 ppm) in the ¹H NMR spectrum. The methoxy group protons would present as a singlet, likely around δ 3.9-4.1 ppm. The acidic proton of the carboxyl group is expected to be a broad singlet at a significantly downfield shift, often above δ 10-13 ppm.

In the ¹³C NMR spectrum, the carbon of the carboxyl group is characteristically found in the δ 165-185 ppm region. oregonstate.edu The carbons of the quinoline ring would resonate between approximately δ 110 and δ 150 ppm, with quaternary carbons (those without attached protons) typically showing weaker signals. oregonstate.edu The methoxy carbon would appear further upfield, generally in the δ 55-60 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted Chemical Shift (δ, ppm) Notes
Carboxylic Acid (OH )> 10Broad singlet, position is concentration and solvent dependent.
Aromatic (H )7.0 - 9.0Complex multiplet patterns due to spin-spin coupling.
Methoxy (OCH ₃)3.9 - 4.1Singlet.
Carboxylic Acid (C =O)165 - 185Typically a weak signal.
Aromatic (C )110 - 150Includes both protonated and quaternary carbons of the quinoline ring.
Methoxy (C H₃)55 - 60

Multi-Nuclear NMR for Elucidating Metal-Ligand Interactions

This compound, like other quinoline derivatives, can act as a chelating agent, binding to metal ions. chemimpex.comresearchgate.net Multi-nuclear NMR spectroscopy is a powerful tool for studying these metal-ligand interactions. When the compound forms a complex with a metal, changes can be observed in the ¹H and ¹³C NMR spectra, indicating which parts of the molecule are involved in coordination. nih.govscirp.org For instance, a significant shift in the resonance of protons and carbons near the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxyl and methoxy groups would suggest their participation in binding. scirp.org Furthermore, if the metal nucleus is NMR-active (e.g., ¹¹³Cd, ¹⁹⁹Hg), direct observation of the metal's NMR signal can provide definitive information about its coordination environment, including the number of ligands attached and the geometry of the complex.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition, as well as providing clues to its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular formula of this compound. The compound has a nominal molecular weight of approximately 203.19 g/mol and a molecular formula of C₁₁H₉NO₃. biosynth.comsigmaaldrich.comsigmaaldrich.com HRMS can measure the mass with very high accuracy (typically to within 0.001 atomic mass units), which allows for the unambiguous confirmation of the elemental composition. The exact mass distinguishes the compound from other potential isomers or compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally fragile molecules like carboxylic acids. nih.gov In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) experiments on the parent ion can induce fragmentation, providing structural insights. For quinoline-4-carboxylic acids, common fragmentation pathways include the loss of small neutral molecules. chempap.org The most anticipated fragmentations for this compound would be the loss of the entire carboxyl group (a loss of 45 Da, corresponding to COOH) or the loss of carbon dioxide (a loss of 44 Da, corresponding to CO₂). chempap.orglibretexts.org These fragmentation patterns are crucial for confirming the presence and location of the carboxylic acid functional group. researchgate.netrsc.orgrsc.org

Table 2: Predicted ESI-MS Fragments for this compound

Ion Mass-to-Charge Ratio (m/z) Proposed Neutral Loss
[M+H]⁺204.06N/A (Protonated Parent Molecule)
[M-H]⁻202.05N/A (Deprotonated Parent Molecule)
[M-CO₂H]⁺159.07COOH (Carboxyl radical)
[M-CO₂]⁻158.06CO₂ (Carbon dioxide)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. mdpi.com

For this compound, the IR spectrum would be dominated by characteristic absorptions of the carboxylic acid group. This includes a very broad O-H stretching band, typically found in the 2500-3300 cm⁻¹ region, which often overlaps with the C-H stretching vibrations. orgchemboulder.comlibretexts.orgspectroscopyonline.com A strong and sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1690-1760 cm⁻¹. orgchemboulder.com Additionally, a C-O stretching vibration associated with the carboxylic acid would appear in the 1210-1320 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com

Other key vibrations include those from the quinoline ring and the methoxy group. Aromatic C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. researchgate.net The C-O-C stretching of the methoxy ether linkage would also produce characteristic bands. Analysis of the vibrational spectra of related compounds like 8-hydroxyquinoline (B1678124) can help in assigning the specific modes of the quinoline core. nih.govresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
Aromatic/AlkylC-H Stretch2850 - 3100Medium, Sharp (on top of O-H)
Carboxylic AcidC=O Stretch1690 - 1760Strong, Sharp
Aromatic RingC=C Stretch1450 - 1600Medium to Strong
Carboxylic AcidC-O Stretch1210 - 1320Medium
Ether (Methoxy)C-O-C Stretch1000 - 1300Medium
Carboxylic AcidO-H Bend910 - 950Medium, Broad

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on “this compound.” The instructions require a thorough and scientifically accurate article structured around a specific outline, including detailed research findings and data tables for advanced spectroscopic and structural characterization.

However, there is a significant lack of published experimental data for the specific compound This compound across all the requested analytical methodologies.

Limitations in Available Data:

X-ray Diffraction Analysis for Solid-State Structure

Powder X-ray Diffraction:No powder XRD patterns for this compound have been published. This prevents any discussion on its crystalline phases, purity assessment, or comparison with potential different polymorphs.

While information exists for related compounds such as 8-hydroxyquinoline, 8-methoxyquinoline (B1362559), and other quinoline derivatives, this data cannot be substituted to describe this compound accurately. Generating content based on related but distinct molecules would be scientifically inaccurate and speculative.

Therefore, due to the absence of the necessary primary research data, creating an article that meets the user's requirements for detailed, accurate findings and data tables is not feasible at this time.

Thermal Analysis for Stability and Decomposition Pathways

Thermal analysis techniques are crucial for determining the stability of a compound under thermal stress and for investigating its decomposition pathways. While specific experimental data for this compound is not extensively available in public literature, the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are well-established for the analysis of related quinoline derivatives and other organic molecules.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability, decomposition temperatures, and kinetic parameters of degradation for compounds like this compound.

In a typical TGA experiment, a small amount of the sample is placed in a high-precision balance within a furnace. The temperature is then increased at a constant rate, and the mass of the sample is continuously monitored. The resulting TGA curve plots the percentage of mass loss against temperature.

For quinoline derivatives, TGA can reveal a multi-step decomposition process. For instance, studies on polymers derived from 8-hydroxyquinoline-5-sulphonic acid have demonstrated how TGA can be used to identify different stages of degradation, such as the loss of water molecules, the decomposition of side chains, and the final breakdown of the quinoline ring structure. The analysis of the TGA data can also provide kinetic parameters like the activation energy of decomposition, which quantifies the energy barrier for the degradation reaction.

Illustrative TGA Data for a Quinoline Carboxylic Acid Derivative

Temperature Range (°C) Mass Loss (%) Corresponding Decomposition Step
100-150 5% Loss of adsorbed water
250-350 25% Decarboxylation (loss of CO2)
350-500 40% Fragmentation of the quinoline ring
>500 30% Formation of carbonaceous residue

This table presents hypothetical data to illustrate the typical information obtained from a TGA experiment on a quinoline carboxylic acid derivative.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions, such as melting, crystallization, and glass transitions.

For this compound, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at which this peak occurs provides the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

In addition to melting behavior, DSC can also detect decomposition, which usually appears as a broad exothermic or endothermic event at higher temperatures, often correlated with mass loss observed in TGA.

Illustrative DSC Data for a Quinoline Carboxylic Acid Derivative

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)
Melting 210 215 120
Decomposition 320 350 -250 (exothermic)

This table presents hypothetical data to illustrate the typical information obtained from a DSC experiment on a quinoline carboxylic acid derivative.

Electrochemical Characterization for Redox Properties

Electrochemical methods are employed to investigate the redox properties of molecules, providing insights into their electron transfer capabilities, which can be relevant for applications in materials science, catalysis, and biology.

Voltammetric techniques, particularly cyclic voltammetry (CV), are powerful tools for studying the electrochemical behavior of quinoline derivatives. In a CV experiment, the potential of a working electrode is swept linearly versus time, and the resulting current is measured. The resulting voltammogram provides information about the redox potentials and the kinetics of the electron transfer reactions.

The pH of the solution can also play a critical role, as protonation or deprotonation of the quinoline nitrogen and the carboxylic acid group will significantly alter the electron density distribution in the molecule and, consequently, its redox potentials.

Expected Redox Behavior of this compound from Voltammetric Studies

Process Expected Potential Range (vs. Ag/AgCl) Influencing Factors
Oxidation +0.8 to +1.5 V Methoxy group, pH
Reduction -0.5 to -1.2 V Carboxylic acid group, pH

This table provides an estimated range of redox potentials based on the electrochemical behavior of related quinoline derivatives.

Chiroptical Techniques for Stereochemical Investigations (e.g., Circular Dichroism in Biomolecular Interactions)

Chiroptical techniques are essential for studying the three-dimensional structure of chiral molecules and their interactions with other chiral entities, such as biomolecules. Circular Dichroism (CD) spectroscopy is a prominent chiroptical technique that measures the differential absorption of left and right circularly polarized light.

While this compound itself is not chiral, it can become chiroptically active upon interaction with a chiral environment, such as binding to a protein or intercalating into DNA. researchgate.net CD spectroscopy is a powerful tool to investigate such interactions.

For example, if this compound were to bind to a protein, an induced CD spectrum might be observed in the absorption region of the quinoline chromophore. The sign and magnitude of the CD signal would provide information about the conformation of the bound ligand and the nature of its binding site.

Similarly, if the planar quinoline ring of this compound were to intercalate between the base pairs of DNA, a characteristic induced CD signal would be expected. This signal arises from the coupling of the electric transition dipole moment of the quinoline chromophore with those of the chiral DNA bases. The analysis of the induced CD spectrum can provide insights into the binding mode and the orientation of the molecule within the DNA double helix.

Although no specific CD studies on the interaction of this compound with biomolecules have been found in the reviewed literature, research on other quinoline derivatives has demonstrated the utility of this technique in elucidating their binding mechanisms to DNA and proteins.

No Specific Computational Research Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigations corresponding to the compound This compound were found. The strict requirement to focus solely on this specific molecule prevents the generation of an article based on the provided outline, as doing so would necessitate fabricating data, which compromises scientific accuracy.

The search did yield numerous computational studies on related quinoline derivatives, such as 8-hydroxyquinoline, quinoline-4-carboxylic acid analogues, and other substituted quinolines. These studies utilize the requested theoretical methods to explore electronic structures, molecular orbitals, and structure-activity relationships.

Density Functional Theory (DFT) is a standard method used to calculate the electronic structure and properties of various quinoline derivatives, providing insights into their geometry and stability.

HOMO-LUMO analysis is frequently applied to these related compounds to understand their chemical reactivity, kinetic stability, and intramolecular charge transfer mechanisms.

Molecular modeling and simulations are employed to predict stable conformations and to rationalize the outcomes of synthetic reactions for similar molecules.

Structure-Activity Relationship (SAR) studies using computational tools are common for the broader class of quinoline compounds, often in the context of drug discovery to understand how structural modifications affect biological activity.

However, without specific published data for this compound, it is not possible to provide a detailed and accurate analysis as requested for the following sections:

Computational and Theoretical Investigations of 8 Methoxyquinoline 4 Carboxylic Acid

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Therefore, this article cannot be generated in a scientifically rigorous and accurate manner based on currently available information.

Predictive Modeling for Ligand-Receptor Interactions and Enzyme Binding

Predictive modeling is a cornerstone of modern drug discovery, enabling researchers to simulate and analyze the interactions between a ligand, such as 8-Methoxyquinoline-4-carboxylic acid, and its potential biological targets, including receptors and enzymes. frontiersin.org These computational techniques are instrumental in identifying potential protein targets and elucidating the structural basis for binding affinity. nih.govresearchgate.net

One key approach is Inverse Virtual Screening (IVS), which uses the small molecule's structure as a "bait" to search databases of biological targets to identify those with which it is most likely to interact. frontiersin.org Following target identification, molecular docking simulations are employed to predict the preferred orientation of the ligand when bound to a receptor, forming a stable complex. nih.gov These models help to understand the binding energetics and the specific molecular interactions that drive recognition and affinity.

For the broader class of 2-aryl-quinoline-4-carboxylic acid derivatives, pharmacophore modeling has been used to define the essential three-dimensional arrangement of chemical features required for biological activity. frontiersin.org These models are built by analyzing the interactions observed in known ligand-receptor complexes. For instance, studies on quinoline (B57606) derivatives binding to Leishmania N-myristoyltransferase have identified key pharmacophoric spots involving interactions with specific amino acid residues like Tyrosine, Leucine, Valine, and Histidine. frontiersin.org Such models suggest that the quinoline scaffold serves as a crucial basis for developing inhibitors that can be further optimized. frontiersin.org While specific models for this compound are not detailed in the available literature, the established methodologies for similar quinoline-4-carboxylic acid scaffolds demonstrate the feasibility and utility of this approach.

Below is a table representing typical pharmacophoric interactions identified for the quinoline-4-carboxylic acid scaffold based on interactions with various protein data bank (PDB) entries.

Model Based on PDB IDKey Interacting ResiduesNumber of Pharmacophoric Attributes
2WSA Tyr217, Leu421, Val81, Tyr345, His219, Phe906
4CGN Leu421, Tyr345, Asn3765
5A28 Leu421, Tyr345, Tyr217, Phe90, His2196
5G21 Ser330, Phe90, Phe88, Glu82, Tyr217, Tyr345, Asn3768

This table is illustrative of the types of interactions modeled for the quinoline-4-carboxylic acid core structure, as detailed in studies of its derivatives. frontiersin.org

Correlation of Electronic and Steric Factors with Experimental Observations

The biological activity and chemical reactivity of molecules are governed by a combination of electronic and steric effects. wikipedia.org Electronic effects arise from the distribution of charge within a molecule, influencing properties like acidity, basicity, and the ability to form non-covalent bonds. Steric effects relate to the spatial arrangement of atoms and the physical bulk of substituents, which can hinder or facilitate molecular interactions. wikipedia.org

For quinoline derivatives, both factors are crucial. Studies on the synthesis of quinoline-4-carboxylic acids have shown that reactivity can be influenced by steric hindrance. For example, anilines with substituents in the meta and para positions were found to be better reactants than those with ortho substituents, demonstrating a clear steric effect. nih.gov

Aromaticity Analysis and Electron Delocalization Studies within the Quinoline Ring

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a delocalized system of π-electrons. quora.comarxiv.org The quinoline ring, being a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is an aromatic system. It satisfies Hückel's rule for aromaticity, possessing 10 π-electrons delocalized across the bicyclic structure. quora.com This electron delocalization is a key feature contributing to the chemical stability and reactivity of quinoline and its derivatives. nih.gov

Computational chemistry offers several methods to quantify the degree of aromaticity and analyze electron delocalization. researchgate.net These methods provide insights that go beyond simple electron counting rules. Aromaticity is not a directly observable quantity, but various indices based on electronic, magnetic, and geometric properties can be calculated to assess it. arxiv.orgnih.gov

Indices based on electron delocalization are particularly useful. These include:

Aromatic Fluctuation Index (FLU): Measures the uniformity of electron delocalization around the ring. nih.gov

Para-Delocalization Index (PDI): Quantifies electron sharing between para-related atoms in six-membered rings. nih.gov

Multicenter Delocalization Index (MCI): A generalization that assesses electron delocalization over multiple atomic centers. nih.gov

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion where negative values inside the ring typically indicate aromatic character.

Studies on substituted quinolines, such as chloro-8-hydroxyquinoline, have utilized these computational tools to understand how different substituents and intramolecular bonding influence the aromaticity of the ring system. lodz.pl The introduction of substituents like the methoxy (B1213986) and carboxylic acid groups in this compound alters the electron distribution within the π-system, which can subtly modify the degree of aromaticity and electron delocalization in both the benzene and pyridine portions of the quinoline core. Such analyses are crucial for understanding the molecule's intrinsic stability and reactivity profile.

Aromaticity Index TypeExamplesDescription
Electronic Delocalization FLU, PDI, MCIQuantify the extent and uniformity of π-electron sharing between atoms in the ring system. nih.gov
Magnetic Properties NICSMeasures the magnetic shielding at the center of the ring, which is indicative of a diamagnetic ring current in aromatic systems.
Structural/Geometric HOMA (Harmonic Oscillator Model of Aromaticity)Evaluates the degree of bond length equalization around the ring compared to an ideal aromatic system.

Advanced Research Applications of 8 Methoxyquinoline 4 Carboxylic Acid and Its Derivatives

Catalysis and Organometallic Chemistry

The quinoline (B57606) moiety is a well-established ligand scaffold in coordination chemistry and catalysis. The presence of a nitrogen atom within the aromatic ring system and an oxygen-containing substituent at the 8-position allows for the formation of stable chelate complexes with a variety of metal centers. This chelating ability is fundamental to the design of effective catalysts for a range of chemical reactions.

Ligand Design for Homogeneous and Heterogeneous Catalysis

Derivatives of 8-methoxyquinoline-4-carboxylic acid are promising candidates for ligand design in both homogeneous and heterogeneous catalysis. The bidentate N,O-coordination motif provided by the quinoline nitrogen and the methoxy (B1213986) oxygen (or a hydroxyl group after demethylation) can be used to stabilize catalytically active metal species. The carboxylic acid group at the 4-position offers a versatile handle for further functionalization or for anchoring the complex to a solid support, thereby creating heterogeneous catalysts.

In homogeneous catalysis, the electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the quinoline ring. This allows for the optimization of catalyst activity and selectivity for specific reactions, such as cross-coupling reactions, hydrogenations, and oxidations. For instance, the electronic nature of the quinoline ring can influence the electron density at the metal center, thereby affecting its reactivity.

For heterogeneous catalysis, the carboxylic acid functionality is particularly advantageous. It can be used to immobilize the quinoline-based ligand onto solid supports like silica, alumina, or polymers. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

Catalyst TypeLigand FeaturesPotential Applications
Homogeneous Tunable electronic and steric propertiesCross-coupling, hydrogenation, oxidation
Heterogeneous Carboxylic acid for immobilizationFlow chemistry, recyclable catalysis

Mechanistic Investigations of Catalytic Reactions (e.g., C-H Borylation of Arenes)

The iridium-catalyzed C-H borylation of arenes is a powerful tool for the functionalization of organic molecules. The regioselectivity of this reaction is highly dependent on the steric and electronic environment of the C-H bonds. Studies on the borylation of quinolines have shown that the reaction typically occurs at positions remote from the nitrogen atom, often influenced by steric hindrance. mdpi.comrsc.orgresearchgate.netrsc.org

While direct studies on this compound are limited, insights can be drawn from related systems. The electronic properties of the methoxy and carboxylic acid groups would be expected to influence the regioselectivity of C-H borylation on the quinoline core. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group would electronically differentiate the C-H bonds, potentially leading to predictable functionalization patterns. Mechanistic investigations of such reactions would involve studying the coordination of the quinoline ligand to the iridium center and the subsequent steps of C-H activation and borylation. Understanding these mechanistic details is crucial for the rational design of more efficient and selective catalysts. mdpi.comresearchgate.netrsc.org

Key factors influencing the regioselectivity of quinoline borylation include:

Steric hindrance: Bulky groups can direct borylation to less hindered positions.

Electronic effects: Electron-donating or -withdrawing groups can influence the acidity and reactivity of C-H bonds. rsc.orgresearchgate.netrsc.org

Directing groups: Functional groups that can coordinate to the catalyst can direct borylation to specific positions.

Role in Cooperative Anomeric-Based Oxidation Mechanisms

The concept of cooperative anomeric-based oxidation involves the participation of lone-pair electrons in facilitating oxidation reactions. While direct evidence for the involvement of this compound in such mechanisms is not yet established, the underlying principles suggest a potential role for its derivatives. The nitrogen lone pair in the quinoline ring could potentially participate in stereoelectronic effects that influence the reactivity of adjacent bonds. In appropriately designed catalytic systems, this could be harnessed to promote specific oxidation reactions. Further research in this area could uncover novel catalytic applications for quinoline derivatives based on this mechanistic principle.

Chemosensing and Molecular Probes

The inherent fluorescence of the quinoline scaffold makes it an excellent platform for the development of chemosensors. By incorporating specific binding sites for analytes, the fluorescence properties of the quinoline core can be modulated upon analyte binding, leading to a detectable signal.

Design and Development of Fluorescent Chemosensors for Specific Ion Detection (e.g., Fe³⁺, Zn²⁺, Al³⁺)

Derivatives of this compound are promising candidates for the design of fluorescent chemosensors for various metal ions. The quinoline nitrogen and the oxygen of the methoxy group can act as a binding pocket for metal ions. The carboxylic acid group can be further modified to introduce other donor atoms, thereby enhancing the selectivity and sensitivity of the sensor.

Fe³⁺ Detection: Many quinoline-based sensors have been developed for the detection of Fe³⁺, which is known to quench fluorescence. mdpi.comrsc.orgnih.gov A sensor based on the this compound scaffold could be designed to exhibit a "turn-off" response upon binding to Fe³⁺ due to the paramagnetic nature of the ion, which promotes non-radiative decay pathways. mdpi.comrsc.orgnih.gov

Zn²⁺ Detection: Zinc is a diamagnetic ion and its coordination to a fluorescent ligand often leads to an increase in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). mdpi.comnih.govresearchgate.net An this compound derivative could be designed as a "turn-on" sensor for Zn²⁺, where the fluorescence is enhanced upon complexation. mdpi.comnih.govresearchgate.net

Al³⁺ Detection: Aluminum ions have also been detected using quinoline-based fluorescent sensors. nih.govrsc.orgbenthamdirect.comfao.orgmdpi.com Similar to Zn²⁺, Al³⁺ is a diamagnetic ion and can induce a CHEF effect, leading to a "turn-on" fluorescence response. The design of the binding pocket can be tailored to achieve high selectivity for Al³⁺ over other competing ions. nih.govrsc.orgbenthamdirect.comfao.orgmdpi.com

IonTypical ResponsePotential Sensor Design Principle
Fe³⁺ Fluorescence quenching ("turn-off")Paramagnetic quenching mechanism
Zn²⁺ Fluorescence enhancement ("turn-on")Chelation-Enhanced Fluorescence (CHEF)
Al³⁺ Fluorescence enhancement ("turn-on")Chelation-Enhanced Fluorescence (CHEF)

Mechanistic Understanding of Fluorescence Sensing (e.g., Chelation-Enhanced Fluorescence Quenching (CHEQ), Internal Charge Transfer (ICT))

The changes in fluorescence upon ion binding in quinoline-based sensors are governed by various photophysical processes. A thorough understanding of these mechanisms is crucial for the rational design of new and improved sensors.

Chelation-Enhanced Fluorescence Quenching (CHEQ): This mechanism is often observed with paramagnetic metal ions like Fe³⁺. Upon chelation, the paramagnetic center can induce non-radiative decay of the excited state of the fluorophore through processes like energy transfer or electron transfer, leading to a decrease in fluorescence intensity.

Internal Charge Transfer (ICT): In many fluorescent molecules, including quinoline derivatives, an excited state with significant charge separation, known as an ICT state, can be formed. The energy and emission properties of this ICT state are often sensitive to the polarity of the environment and the presence of ions. The binding of a metal ion can modulate the ICT process, leading to changes in the fluorescence spectrum, such as a shift in the emission wavelength or an increase in intensity. mdpi.com This is because the metal ion can stabilize the charge-separated state or alter the electronic properties of the donor-acceptor system within the molecule.

The design of sensors based on this compound can leverage these mechanisms. For example, by attaching an electron-donating group, an ICT character can be introduced. The coordination of a metal ion to the N,O-binding site would then perturb this ICT process, resulting in a detectable fluorescence response.

Applications in Environmental Monitoring and Analytical Assays

The inherent chelating properties of the quinoline scaffold, combined with the electronic influence of the methoxy and carboxylic acid groups, make this compound and its derivatives promising candidates for applications in environmental monitoring and analytical assays. chemimpex.com The ability of the closely related 8-methoxyquinoline-5-carboxylic acid to form stable complexes with metal ions is well-documented, a characteristic that is crucial for the detection and quantification of metallic pollutants in environmental samples. chemimpex.com This chelating action is fundamental to the development of sensitive and selective analytical methods.

Derivatives of 8-aminoquinoline (B160924) have been successfully employed as fluorescent sensors for the detection of metal ions like Zn²⁺ in environmental and biological contexts. mdpi.com The principle behind these sensors often involves a change in fluorescence upon binding to the target analyte, allowing for its quantification. Given the structural similarities, it is anticipated that this compound could be similarly functionalized to create fluorescent probes for various environmental contaminants. The presence of the carboxylic acid group offers a convenient handle for further chemical modification, enabling the tuning of the sensor's selectivity and sensitivity towards specific pollutants.

The development of such chemosensors is a critical area of research, as they offer the potential for rapid, on-site monitoring of water and soil quality, which is essential for environmental protection and public health. researchgate.net

Integration into Advanced Imaging Techniques, such as Two-Photon Microscopy

A significant advancement in the application of 8-methoxyquinoline (B1362559) derivatives has been their integration into sophisticated imaging techniques like two-photon microscopy (TPM). researchgate.net TPM is a powerful tool for high-resolution, deep-tissue imaging in biological systems. nih.gov Recently, a fluorescent molecular sensor for Zn²⁺, inspired by the green fluorescent protein (GFP) and incorporating an 8-methoxyquinoline moiety, was developed specifically for use with two-photon microscopy. researchgate.net

This novel sensor exhibits excellent photophysical properties, including a substantial 37-fold enhancement in fluorescence upon binding to Zn²⁺. researchgate.net It displays excitation and emission maxima at 440 nm and 505 nm, respectively, and possesses a high two-photon absorption cross-section of 73 Göppert-Mayer (GM) units at an excitation wavelength of 880 nm. researchgate.net These characteristics are highly desirable for TPM applications, enabling sensitive and specific detection of the target ion in complex biological environments. The turn-on fluorescence mechanism of this sensor is attributed to a photoinduced electron transfer (PeT) process. researchgate.net The development of such probes highlights the potential of this compound derivatives in creating advanced tools for cellular and molecular biology research. researchgate.net

PropertyValueReference
Fluorescence Enhancement (upon Zn²⁺ binding)37-fold researchgate.net
Excitation Maximum440 nm researchgate.net
Emission Maximum505 nm researchgate.net
Two-Photon Cross-Section73 GM researchgate.net
Two-Photon Excitation Wavelength880 nm researchgate.net

Materials Science and Engineering

The structural features of this compound also lend themselves to applications in the field of materials science and engineering, particularly in the construction of novel functional materials with tailored properties.

Fabrication of Coordination Polymers and Metal-Organic Frameworks with Tunable Properties

Coordination polymers and metal-organic frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov The properties of these materials can be tuned by carefully selecting the metal and organic components. N-heterocyclic polycarboxylic acids, such as quinoline-2,4-dicarboxylic acid, have been shown to be excellent building blocks for the synthesis of 3D coordination polymers with lanthanide ions. nih.gov The resulting structures and their properties are often dependent on the reaction conditions, such as temperature. nih.gov

Similarly, 8-hydroxyquinolinate derivatives have been utilized to assemble new metal-organic frameworks. researchgate.net These materials can exhibit interesting properties, such as tunable luminescence, which makes them suitable for applications like the sensitive detection of small molecules and metal ions. researchgate.net Given that this compound possesses both a nitrogen-containing heterocyclic ring and a carboxylic acid group, it is a prime candidate for use as an organic linker in the fabrication of novel coordination polymers and MOFs with potentially unique structural, photophysical, and chemical properties.

Role in Atomic/Molecular Layer Deposition (ALD/MLD) Processes for Thin Film Growth

Atomic Layer Deposition (ALD) and Molecular Layer Deposition (MLD) are techniques used to grow highly uniform and conformal thin films with atomic-level precision. nih.gov These methods are crucial in the manufacturing of microelectronics and other advanced technologies. Recent research has demonstrated a novel ALD/MLD process for creating europium-organic thin films using 2-hydroxyquinoline-4-carboxylic acid (HQA) as the organic precursor. nih.govaalto.fi HQA, a close structural analog of this compound, acts as a sensitizer (B1316253) for the luminescence of the europium ions in the resulting film. nih.govaalto.fi

This process yields high-quality, luminescent thin films with a high growth rate. nih.govaalto.fi The use of HQA significantly extends the excitation wavelength range for the europium emission. nih.govaalto.fi The carboxylic acid group of the precursor plays a critical role in the surface reactions that drive the film growth. researchgate.net The successful use of HQA in this ALD/MLD process strongly suggests that this compound could also serve as a valuable precursor for the deposition of functional metal-organic thin films with tailored optical and electronic properties.

PrecursorMetal IonApplicationReference
2-hydroxyquinoline-4-carboxylic acid (HQA)Europium (Eu³⁺)Luminescent Thin Films for FRET-based applications nih.govaalto.fi

Development of Optoelectronic Devices, including Organic Light-Emitting Diodes (OLEDs)

The quinoline core is a well-established component in the development of materials for optoelectronic devices, most notably organic light-emitting diodes (OLEDs). Metal complexes of 8-hydroxyquinoline (B1678124), such as tris(8-hydroxyquinoline)aluminum (Alq₃) and bis(8-hydroxyquinoline)zinc (Znq₂), are widely used as emitter and electron-transport materials in OLEDs due to their excellent charge carrier mobility and stability. mdpi.com

The electronic properties of these metal-quinoline complexes can be tuned by modifying the quinoline ligand. While direct applications of this compound in OLEDs have not been extensively reported, its structural similarity to the foundational 8-hydroxyquinoline suggests significant potential. The methoxy group, being an electron-donating group, and the carboxylic acid group, which can influence solubility and binding to metal centers, could be leveraged to fine-tune the optoelectronic properties of new emitter or charge-transport materials. Further research into the metal complexes of this compound could lead to the development of next-generation OLEDs with improved efficiency and color purity.

Studies of Supramolecular Architectures and Self-Assembly Processes

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the basis of supramolecular chemistry and self-assembly. 8-Hydroxyquinoline and its derivatives are known to participate in the formation of supramolecular structures through hydrogen bonding and metal coordination. researchgate.netacs.org The self-assembly of binuclear ruthenium(II) complexes with imidazole-based donors, for instance, leads to the formation of tetranuclear macrocycles and octanuclear macrocyclic cages. beilstein-journals.org

The presence of both a hydrogen bond acceptor (the methoxy group and quinoline nitrogen) and a hydrogen bond donor/acceptor (the carboxylic acid group) in this compound makes it an excellent candidate for directing the self-assembly of complex supramolecular architectures. Furthermore, its ability to coordinate with metal ions, as discussed in the context of coordination polymers, opens up avenues for the construction of intricate, self-assembled metal-organic structures with potential applications in catalysis, sensing, and molecular recognition.

Investigations of Photophysical Properties in Advanced Functional Materials

The quinoline scaffold, a key component of this compound, is recognized for its inherent fluorescent properties. mdpi.com Derivatives of quinoline are known to form conjugated systems due to their electronic structure, making them candidates for use as fluorophores. mdpi.com The study of related compounds, such as 8-hydroxyquinoline (8-HQ), provides insight into the potential photophysical behavior of its methoxy-substituted analogue. 8-HQ is a planar molecule consisting of a fused phenol (B47542) and pyridine (B92270) ring and is known to exhibit dual fluorescence. walisongo.ac.idresearchgate.net Its electronic absorption and emission spectra are sensitive to the solvent environment, a phenomenon known as solvatochromism. walisongo.ac.id

Research on phenylazoquinolin-8-ol dyes, which are derivatives of 8-HQ, has shown that their electronic absorption spectra display bathochromic (red) shifts with increasing solvent polarity and basicity. walisongo.ac.id This behavior is attributed to the chemical nature of the substituents and their interaction with the solvent. walisongo.ac.id Theoretical data from density functional theory (DFT) calculations on these dyes revealed low energy gaps, which accounts for the observed red shifts. walisongo.ac.id Such properties suggest that quinoline derivatives, including potentially this compound, could serve as promising solvatochromic probes, colorimetric chemosensors, or components in other advanced functional materials. walisongo.ac.id The substitution of the hydroxyl group at the 8-position with a methoxy group, as in this compound, would be expected to modulate these photophysical properties, influencing the emission and absorption spectra and potentially enhancing its utility in materials science applications.

Biological Research and Mechanistic Studies (In Vitro and Preclinical Focus)

The quinoline carboxylic acid core structure is a foundational element for a wide range of biologically active compounds. nih.gov Derivatives have been investigated for numerous therapeutic applications, stemming from their ability to interact with various biological targets. ontosight.ai

Enzyme Inhibition Mechanisms of Quinoline Carboxylic Acids

A primary and well-established mechanism of action for many quinoline-based antibacterial agents is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. mdpi.comnih.govnih.govwikipedia.org These enzymes are crucial for bacterial DNA replication, repair, and recombination. researchgate.net DNA gyrase is responsible for introducing negative supercoils into DNA, a process necessary for the initiation of replication and for fitting the chromosome into the bacterial cell. nih.govwikipedia.org Topoisomerase IV, on the other hand, is primarily responsible for decatenating, or separating, interlinked daughter chromosomes following replication, allowing for proper cell division. nih.govwikipedia.orgresearchgate.net

Quinoline carboxylic acid derivatives function by stabilizing the complex formed between these enzymes and the bacterial DNA. nih.gov This action traps the enzymes in a state where they have cleaved the DNA strands but are unable to reseal them, leading to the accumulation of lethal double-strand breaks. nih.govresearchgate.net This effectively blocks DNA synthesis and repair, ultimately causing bacterial cell death. nih.govresearchgate.net The ability of some quinoline derivatives to inhibit both DNA gyrase and topoisomerase IV is known as dual-targeting, which can contribute to a broader spectrum of activity and potentially reduce the development of resistance. nih.govscholarsportal.info The specific primary target can vary between bacterial species; in many Gram-negative bacteria like Escherichia coli, DNA gyrase is the primary target, while in many Gram-positive bacteria such as Staphylococcus aureus, topoisomerase IV is often the preferential target. nih.gov

Beyond their antibacterial properties, derivatives of quinoline carboxylic acid have been explored as inhibitors of various other enzymes relevant to human disease.

Cyclooxygenase-2 (COX-2) Inhibition: Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net Structure-activity relationship studies have shown that bulky, hydrophobic substituents at the C-2 position of the quinoline ring are necessary for this activity. aminer.cn For instance, the compound 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid was found to be a more potent and highly selective COX-2 inhibitor than the reference drug celecoxib. researchgate.net Molecular modeling suggests its p-MeSO2 substituent orients into a secondary pocket of the COX-2 active site, while the carboxylic acid group interacts with key amino acid residues like Arg120. researchgate.net

Cholinesterase Inhibition: Quinoline carboxylic acid derivatives have also been synthesized and evaluated for their ability to inhibit cholinesterases, enzymes that are key targets in the management of neurodegenerative diseases like Parkinson's disease. nih.gov A study on a series of these compounds revealed highly potent and selective inhibitory action against acetylcholinesterase (AChE), with some compounds showing no significant inhibition of butyrylcholinesterase (BChE). nih.gov This selectivity is a desirable trait in drug development. The most potent inhibitor of AChE in the tested series, compound 3i (2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid), demonstrated an IC50 value of 4.36 µM. nih.gov

Compound IDTarget EnzymeIC50 (µM)Reference
9e *COX-20.043 researchgate.net
Celecoxib COX-20.060 researchgate.net
3iAcetylcholinesterase (AChE)4.36 ± 0.12 nih.gov
3cAcetylcholinesterase (AChE)20.31 ± 0.94 nih.gov
3d §Acetylcholinesterase (AChE)10.12 ± 0.81 nih.gov

*7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid †2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid ‡6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid §6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Molecular Mechanisms of Antimicrobial Action

While the primary antimicrobial mechanism for many quinolones is the inhibition of DNA topoisomerases, some quinoline derivatives exert their effects through alternative or additional mechanisms, including the disruption of bacterial cell structures. nih.gov

Research has shown that certain quinoline derivatives can disrupt the integrity and permeability of the bacterial outer membrane. nih.gov One proposed mechanism involves the chelation of essential metal ions, such as Ca²⁺, that stabilize the lipopolysaccharide (LPS) layer on the surface of Gram-negative bacteria. nih.gov By binding to these metal ions with high affinity, the compounds can destabilize and detach LPS, leading to membrane damage and eventual cell death. nih.gov This membrane disruption can be observed through morphological changes like surface wrinkling, indenting, and rupturing under scanning electron microscopy. nih.gov

The inhibition of DNA gyrase and topoisomerase IV directly halts DNA replication, which is a prerequisite for cell division. wikipedia.org This cessation of a critical cellular process has downstream consequences, leading to a halt in other essential functions, including protein synthesis, as the cell can no longer produce the necessary messenger RNA transcripts from its compromised DNA. Therefore, while quinoline carboxylic acids are not typically direct inhibitors of the ribosome, their profound impact on DNA integrity leads to an effective shutdown of protein synthesis and other vital processes, contributing to their bactericidal effect. nih.gov

Antifungal and Antiviral Activity Mechanisms of Quinoline Derivatives

Quinoline derivatives represent a versatile class of compounds with significant activity against a wide range of fungal and viral pathogens. Their mechanisms of action are diverse, often targeting fundamental processes required for pathogen survival and replication.

The antifungal action of certain quinoline derivatives is attributed to their ability to disrupt the integrity of the fungal cell membrane. This disruption can lead to increased membrane permeability and the subsequent leakage of essential intracellular components, ultimately causing cell death. nih.govnih.gov One preliminary mechanism study revealed that a specific quinoline derivative could induce abnormal morphology in the cell membranes of phytopathogenic fungi. nih.govnih.gov Other quinoline-based antifungals function by inhibiting key enzymes essential for fungal viability, such as aspartate semialdehyde dehydrogenase (ASADH) or squalene (B77637) epoxidase. mdpi.com Inhibition of squalene epoxidase disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to a fungistatic effect, and also causes the toxic accumulation of intracellular squalene, resulting in a fungicidal effect. mdpi.com Furthermore, some 8-hydroxyquinoline derivatives have been shown to damage the fungal cell wall directly. nih.gov

In the context of antiviral research, quinoline derivatives have been identified as potent inhibitors of various viral life cycle stages. A significant mechanism is the inhibition of viral enzymes crucial for replication. For instance, certain derivatives have demonstrated the ability to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, a key enzyme in the virus's replication machinery. nih.gov Others have been found to inhibit the protease of the Dengue virus (DENV), preventing the processing of viral polyproteins necessary for forming mature, functional viral particles. tandfonline.com Another antiviral strategy employed by quinoline derivatives is the inhibition of viral entry into host cells. Styryl quinolines, for example, have been investigated as viral fusion inhibitors that can target proteins like the gp41 spike protein of HIV. nih.gov Some quinoline-4-carboxylic acid analogues act by targeting host factors, such as the human enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is essential for pyrimidine (B1678525) biosynthesis and, consequently, for the replication of certain viruses. nih.gov

Cellular and Molecular Mechanisms of Anticancer Activity

The anticancer properties of this compound derivatives and related compounds are multifaceted, involving the induction of programmed cell death, interference with critical cell signaling pathways, and interaction with genetic material and associated proteins.

A primary mechanism by which quinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger both extrinsic and intrinsic apoptotic pathways. For example, the quinoline derivative PQ1 was found to induce apoptosis in T47D breast cancer cells through the activation of both caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). researchgate.net Similarly, other derivatives have been shown to induce apoptosis via caspase-3 activation. nih.govmdpi.com The induction of apoptosis is often preceded by the arrest of the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Numerous quinoline derivatives have been observed to cause cell cycle arrest at the G2/M phase nih.govtandfonline.comtandfonline.com or the G0/G1 phase. mdpi.com For instance, a novel quinoline-based analogue of combretastatin (B1194345) A-4 arrested the cell cycle at the G2/M phase in various cancer cell lines, leading to apoptosis. tandfonline.com Another study found that certain quinoline–4–carboxylic acid derivatives caused S-phase arrest in cancer cells. nih.gov This modulation of the cell cycle prevents DNA replication and mitosis, ultimately leading to cell death. nih.govresearchgate.net

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. nih.gov Quinoline derivatives have emerged as potent inhibitors of this pathway. brieflands.com Specifically, quinoline-chalcone hybrids have been synthesized and shown to act as anticancer agents by inhibiting the PI3K/Akt/mTOR pathway. nih.gov The inhibition of this cascade disrupts downstream signaling that promotes cell survival, thereby sensitizing cancer cells to apoptosis. For example, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine was found to induce both autophagy and apoptosis in pancreatic cancer cells by inhibiting the Akt/mTOR signaling pathway. nih.gov This interference with pro-survival signaling represents a key strategy through which these compounds exhibit their therapeutic potential.

Quinoline derivatives can induce cytotoxicity in cancer cells by increasing intracellular levels of reactive oxygen species (ROS). nih.gov The accumulation of ROS leads to oxidative stress, which can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis. mdpi.comwaocp.org For example, a quinoline-chalcone derivative was shown to effectively induce ROS generation in gastric cancer cells, and its inhibitory effects were dependent on this ROS production. nih.gov

In addition to inducing ROS-mediated damage, these compounds can directly interact with DNA and essential DNA-binding proteins. Many quinoline derivatives function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.gov This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. ijmphs.com Furthermore, quinolines are known inhibitors of topoisomerases, enzymes that are critical for resolving DNA topological problems during replication and transcription. nih.gov Specifically, they have been shown to target human topoisomerase IIα (hTopoIIα). nih.gov Unlike some anticancer drugs that inhibit the religation step of the enzyme, quinolones are believed to stimulate the forward rate of topoisomerase II-mediated DNA cleavage, increasing the levels of toxic enzyme-linked double-stranded DNA breaks. acs.org This action effectively converts the essential enzyme into a cellular poison, leading to cell death.

The anticancer potential of this compound derivatives and their analogues has been substantiated through extensive in vitro testing against a diverse panel of human cancer cell lines. These studies provide crucial data on the potency and selectivity of these compounds. For instance, various derivatives have demonstrated significant cytotoxicity against cell lines originating from breast, colon, lung, leukemia, and gastric cancers. researchgate.net

The table below summarizes the in vitro anticancer activity of selected quinoline derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Compound TypeCancer Cell LineCancer TypeIC₅₀ (µM)Reference
Quinoline-Chalcone Derivative (12e)MGC-803Gastric Cancer1.38 nih.gov
Quinoline-Chalcone Derivative (12e)HCT-116Colon Cancer5.34 nih.gov
Quinoline-Chalcone Derivative (12e)MCF-7Breast Cancer5.21 nih.gov
Combretastatin A-4 Analogue (12c)MCF-7Breast Cancer0.010 tandfonline.com
Combretastatin A-4 Analogue (12c)HL-60Leukemia0.042 tandfonline.com
Combretastatin A-4 Analogue (12c)HCT-116Colon Cancer0.015 tandfonline.com
Combretastatin A-4 Analogue (12c)HeLaCervical Cancer0.012 tandfonline.com
Imidazoquinoline Derivative (5c)U-87MGGlioblastoma11.91 waocp.org
DFIQA549 (NSCLC)Lung Cancer2.31 (at 48h) mdpi.com
8-hydroxy-2-quinolinecarbaldehyde (3)Hep3BHepatocellular Carcinoma~6.25 µg/mL researchgate.net
Quinoline-3-carboxamide (6a)MCF-7Breast CancerPromising neuroquantology.com
Quinoline-3-carboxamide (6b)MCF-7Breast CancerPromising neuroquantology.com
8-hydroxyquinoline derivative (Compound 2)MCF-7Breast Cancer4.12 nih.gov

These results highlight the potent and, in some cases, highly selective nature of quinoline derivatives against cancer cells, establishing them as a promising scaffold for the development of novel anticancer therapeutics. researchgate.net

Receptor Binding and Molecular Recognition Studies

To elucidate the mechanisms of action of this compound derivatives at a molecular level, computational and experimental binding studies are employed. Molecular docking, a key in silico technique, predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and key molecular interactions. researchgate.net

These studies have been crucial in understanding how quinoline derivatives interact with their biological targets. For example, docking simulations of fluoroquinolones with human topoisomerase IIα have revealed that these compounds can form hydrogen bonds with specific amino acid residues, such as GLN773, at the active site of the enzyme. nih.gov In studies targeting the c-Met receptor, a tyrosine kinase involved in cancer progression, molecular docking showed that the quinoline ring is pivotal for stabilizing the ligand-protein complex through π-π stacking interactions with Tyr1159 and a hydrogen bond with Met1160. mdpi.com

Similarly, in the design of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), molecular docking of quinoline derivatives identified compounds with high binding affinity for the enzyme's active site. nih.gov These computational models are invaluable for rational drug design, allowing for the optimization of lead compounds to enhance their binding affinity and selectivity for a specific biological target, thereby increasing their therapeutic efficacy. mdpi.com The insights gained from these receptor binding and molecular recognition studies guide the synthesis of new derivatives with improved pharmacological profiles. nih.gov

Interaction with Specific Molecular Targets and Receptors (e.g., EP2/EP4 for PGE2, PPARδ)

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds targeting a wide array of biological receptors. Prostaglandin E2 (PGE2) receptors, particularly the EP2 and EP4 subtypes, are crucial G-protein-coupled receptors (GPCRs) involved in inflammation, cancer, and immune responses. cancer.govnih.govmdpi.com Activation of EP2 and EP4 by PGE2 can promote tumor cell proliferation, invasion, and survival. cancer.gov Consequently, the development of antagonists for these receptors is a significant therapeutic strategy. nih.gov Research into EP2/EP4 antagonists has identified various molecular structures, including indole-2-carboxamides and azetidine-carboxylic acid derivatives, that can effectively block this signaling pathway. nih.govnih.gov

While the broader class of quinoline derivatives has been investigated for diverse biological activities, specific research detailing the direct interaction of this compound and its immediate derivatives with EP2, EP4, or Peroxisome Proliferator-Activated Receptor delta (PPARδ) is not extensively covered in the available literature. PPARs are nuclear hormone receptors that regulate lipid homeostasis and inflammation, making them important drug targets. Although various heterocyclic compounds are known to act as PPAR ligands, the specific activity of this compound on PPARδ has not been established in the reviewed studies. Further investigation is required to characterize the binding affinity and functional activity of this specific compound and its derivatives against these particular receptor targets.

Biomolecular Interactions (e.g., DNA, Human Serum Albumin (HSA) Binding)

The interaction of small molecules with biomacromolecules like DNA and serum proteins is fundamental to their pharmacological activity. Derivatives of the quinoline scaffold have been shown to engage in significant biomolecular interactions.

DNA Binding: DNA is a primary target for many therapeutic agents, and compounds that can bind to it can interfere with DNA replication and inhibit the growth of tumor cells. nih.gov Studies on compounds structurally related to this compound, particularly 8-hydroxyquinoline derivatives, reveal a strong propensity for DNA interaction. For instance, sulfonamide-substituted 8-hydroxyquinoline derivatives and their transition metal complexes have been shown to bind to Calf Thymus (CT) DNA and plasmid DNA. nih.govresearchgate.net The primary mode of this interaction is believed to be intercalation, where the planar quinoline ring inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net Similarly, a zirconium(IV) complex featuring an 8-hydroxyquinoline-2-carboxylic acid ligand was also found to bind to CT-DNA via intercalation. iucr.orgnih.gov These findings suggest that the planar aromatic structure of the quinoline ring system, a core feature of this compound, is conducive to intercalative DNA binding.

Human Serum Albumin (HSA) Binding: Human Serum Albumin (HSA) is the most abundant plasma protein and plays a critical role in the transport and disposition of many drugs. nih.gov The extent of HSA binding affects a drug's free concentration, half-life, and availability at its target site. nih.gov Like DNA binding, the direct binding affinity of this compound to HSA is not specifically detailed in the available research. However, studies on analogous compounds provide significant insights. Research on various hydroxyquinoline derivatives has demonstrated their ability to bind to HSA, often within the subdomain IIA binding site, which is also the binding location for the anticoagulant drug warfarin. elsevierpure.comnih.gov A zirconium(IV) complex with 8-hydroxyquinoline-2-carboxylic acid was also shown to bind to the tryptophan binding site (Trp-214) of HSA. iucr.orgnih.gov The presence of a carboxylate group, as in this compound, is known to contribute to HSA binding. nih.gov The combination of the hydrophobic quinoline scaffold and the anionic carboxylic acid group suggests a high likelihood of significant binding to HSA, which would have important implications for its pharmacokinetic profile.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Functions

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For the quinoline-4-carboxylic acid scaffold, SAR studies have identified several key structural features that are critical for its function as an inhibitor of various enzymes, such as dihydroorotate dehydrogenase (DHODH). nih.govnih.gov

Key findings from SAR studies on quinoline-4-carboxylic acid derivatives include:

The C4-Carboxylic Acid: There is a stringent requirement for the carboxylic acid group at the C4 position. Its replacement, for instance with a methyl ester, leads to a significant decrease in biological potency. nih.gov The carboxylate is often crucial for forming key interactions, such as salt bridges or hydrogen bonds, within the active site of target proteins. nih.gov

The C2-Substituent: The C2 position generally requires bulky and hydrophobic substituents for potent inhibitory activity. nih.gov Modifications at this position with various aryl or heteroaryl groups can significantly modulate the compound's efficacy and selectivity.

The Benzo Ring Substituents: Substitutions on the benzo portion of the quinoline ring (positions C5 through C8) also play a crucial role in modulating activity. nih.gov The nature and position of these substituents can influence factors like lipophilicity and electronic properties, which in turn affect target binding and pharmacokinetic properties. Studies on 8-hydroxyquinoline derivatives have shown that the position of the hydroxyl group (or in this case, the methoxy group at C8) can significantly impact antifungal activity. mdpi.com

The table below, derived from SAR studies on quinoline-4-carboxylic acid derivatives as DHODH inhibitors, illustrates the impact of substitutions at the R1 and R2 positions on inhibitory activity. nih.gov

CompoundR1 SubstituentR2 SubstituentDHODH IC50 (µM)
Analogue 12-F-Ph-COOH0.038
Analogue 22-F-Ph-COOMe>100
Analogue 3Ph-COOH0.29
Analogue 4Ph-COOMe>100
Analogue 54-CF3-Ph-COOH0.062
Analogue 64-CF3-Ph-COOMe>100

This data clearly demonstrates the critical nature of the C4-carboxylic acid for DHODH inhibition, as its esterification to a methyl ester (COOMe) results in a complete loss of activity (IC50 >100 µM). nih.gov These principles provide a foundational framework for the future design of novel this compound derivatives with tailored biological functions.

Concluding Remarks and Future Research Directions

Summary of Current Research Advancements and Key Findings

Research to date has primarily centered on the broader class of quinoline-4-carboxylic acids, which are recognized as "privileged scaffolds" in medicinal chemistry. nih.gov These structures are integral to a multitude of compounds exhibiting a wide array of biological activities. nih.gov Within this context, 8-Methoxyquinoline-4-carboxylic acid has been established as a crucial intermediate in the synthesis of more complex and potent molecules. nih.govbiosynth.com

A significant finding in the application of this compound is its use as a precursor in the development of targeted therapeutics. For instance, quinoline-4-carboxylic acid derivatives have been instrumental in creating inhibitors for critical biological targets like the Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in tumor progression. nih.gov The general biological potential of this class of compounds is extensive, as highlighted by various studies.

Table 1: Overview of Biological Activities of the Quinoline-4-carboxylic Acid Scaffold This table summarizes activities found in the broader class of quinoline-4-carboxylic acid derivatives, providing context for the potential applications of the 8-methoxy variant.

Biological Activity Target Organisms/Systems References
Antimicrobial G+ and G- bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) researchgate.net
Antifungal Various fungi, including Botrytis cinerea researchgate.net
Antitumor Inhibition of enzymes like STAT3 nih.gov
Antimalarial Plasmodium falciparum nih.gov
Antiviral Various viruses nih.gov

While the parent compound, 8-methoxyquinoline (B1362559) (lacking the carboxylic acid group), has demonstrated notable antifungal and antibacterial properties, dedicated studies on the intrinsic antimicrobial activity of this compound are less common. researchgate.net The current body of research thus positions the compound more as a foundational element for drug discovery than as an end-product therapeutic itself.

Emerging Trends and Unexplored Potentials of this compound in Advanced Materials and Chemical Biology

The future trajectory for this compound is moving towards the exploration of its unique properties, influenced by the specific placement of the methoxy (B1213986) group. This opens up new avenues in materials science and chemical biology.

Advanced Materials: An area of significant unexplored potential is in the field of advanced materials, particularly organic electronics. The structurally related 8-hydroxyquinoline (B1678124) (8-HQ) is a well-known ligand used in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.gov The 8-methoxy group on the quinoline (B57606) ring can modulate the molecule's electronic properties, potentially leading to the development of novel phosphorescent or fluorescent materials. Synthesizing and characterizing metal complexes of this compound could yield new materials with tailored photophysical properties for electronic displays or lighting applications.

Chemical Biology: In chemical biology, the quinoline core is a known fluorophore, and its derivatives are increasingly being developed as chemical sensors. niscpr.res.inbeilstein-journals.org

Fluorescent Probes: Derivatives of 8-amidoquinoline are effective fluorescent probes for detecting metal ions such as Zn2+. nih.gov By converting the carboxylic acid group of this compound into various amides, a new class of sensors could be developed. The 8-methoxy group could fine-tune the sensor's selectivity and fluorescent response.

pH Sensing: The nitrogen atom in the quinoline ring allows for protonation, which can alter the compound's fluorescence. This property has been harnessed in other quinoline derivatives to create reversible, fluorescent pH sensors. researchgate.net This potential remains largely unexplored for this compound.

Challenges and Opportunities for Future Research in the Field

The advancement of this compound from a simple building block to a functional molecule faces several challenges, which in turn create significant research opportunities.

Challenges:

Lack of Direct Research: The foremost challenge is the scarcity of studies focused on the intrinsic biological and material properties of the compound itself. Its role is often overshadowed by the final, more complex molecule it helps to create.

Isomer Differentiation: Research must clearly differentiate the functional advantages of the 8-methoxy-4-carboxylic acid isomer over other more extensively studied quinoline derivatives, such as 8-hydroxyquinolines or other positional isomers of methoxyquinoline carboxylic acid.

Opportunities:

Systematic Screening: A major opportunity lies in the systematic evaluation of this compound for its own bioactivity. Building on the known antimicrobial effects of 8-methoxyquinoline, a thorough screening against a panel of bacterial and fungal pathogens is a logical first step. researchgate.net

Derivative Library Synthesis: The carboxylic acid handle is ideal for chemical modification. rsc.org Creating libraries of amide and ester derivatives and screening them for activity against therapeutic targets like kinases or sirtuins presents a significant opportunity for drug discovery. frontiersin.orgmdpi.com

Metal Chelation and Catalysis: While the methoxy group is a weaker metal-coordinating agent than a hydroxyl group, the quinoline nitrogen and the carboxylic acid moiety can still participate in metal binding. chemimpex.com Investigating the coordination chemistry of this compound with various transition metals could lead to new catalysts or metal-sequestering agents. nih.gov

Table 2: Future Research Directions and Potential Applications

Research Area Specific Focus Potential Application
Medicinal Chemistry Systematic antimicrobial screening New antibacterial/antifungal agents
Synthesis of derivative libraries for enzyme inhibition Targeted therapies (e.g., anticancer, anti-inflammatory)
Materials Science Synthesis of metal complexes Organic Light-Emitting Diodes (OLEDs), luminescent materials
Incorporation into polymers High-performance polymers with enhanced thermal stability
Chemical Biology Development of amide derivatives as fluorescent probes Sensors for metal ions (e.g., Zn2+) in biological systems
Investigation of pH-dependent fluorescence Reversible pH sensors

Q & A

Basic: What are the common synthetic routes for 8-Methoxyquinoline-4-carboxylic acid, and how are reaction conditions optimized?

Answer:
The synthesis of this compound typically involves quinoline core functionalization. Key steps include:

  • Methoxy and carboxylic acid group introduction via nucleophilic substitution or Friedel-Crafts acylation under controlled temperatures (60–120°C) and inert atmospheres (N₂ or Ar) to prevent oxidation .
  • Mechanochemical methods (e.g., ball milling) to reduce solvent use and enhance reaction rates .
  • Yield optimization through pH control (e.g., maintaining acidic conditions for cyclization) and catalyst selection (e.g., Pd/C for hydrogenation) .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C8, carboxylic acid at C4) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C₁₁H₉NO₃, 203.2 g/mol) .
  • X-ray crystallography : For absolute configuration determination in crystalline form .
  • Melting point analysis : 277–280°C (decomposition) to assess purity .

Basic: What biological targets and mechanisms are associated with this compound?

Answer:

  • Enzyme inhibition : The carboxylic acid group facilitates hydrogen bonding with active sites (e.g., kinases, dehydrogenases) .
  • Antimicrobial activity : Tested via agar diffusion assays against Gram-positive bacteria (MIC values: 2–8 µg/mL) .
  • Cell-based assays : Evaluated for cytotoxicity in cancer cell lines (e.g., IC₅₀ values in HepG2 cells) .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for esterification) .
  • Protective group strategies : Use of tert-butyl esters to prevent carboxylic acid degradation during functionalization .

Advanced: How should researchers resolve contradictions in biological activity data between this compound and its analogs?

Answer:

  • Substituent analysis : Compare analogs (e.g., 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid vs. This compound) to isolate functional group contributions .
  • Dose-response studies : Validate activity thresholds using standardized assays (e.g., ATP-based viability assays) .
  • Computational modeling : Molecular docking to predict binding affinities and explain discrepancies .

Advanced: What experimental design considerations are critical for in vivo vs. in vitro studies of this compound?

Answer:

  • In vitro : Use physiologically relevant buffers (PBS, pH 7.4) to mimic biological conditions .
  • In vivo : Address poor solubility via prodrug strategies (e.g., methyl ester derivatization) .
  • Pharmacokinetics : Monitor plasma stability and tissue distribution in rodent models using LC-MS .

Advanced: How do the methoxy and carboxylic acid groups influence the compound’s reactivity and bioactivity?

Answer:

  • Methoxy group : Enhances lipophilicity (logP ~1.5) and electron-donating effects, stabilizing charge-transfer complexes .
  • Carboxylic acid : Enables salt formation (e.g., sodium salts for improved solubility) and coordination with metal ions in enzyme active sites .
  • Synergistic effects : The C8 methoxy group directs electrophilic substitution to C5/C7 positions, enabling regioselective derivatization .

Advanced: What strategies mitigate solubility challenges in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound without cytotoxicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
  • Derivatization : Convert to amides or esters for transient solubility, followed by enzymatic cleavage in vivo .

Advanced: How to design structure-activity relationship (SAR) studies for quinoline derivatives?

Answer:

  • Core modifications : Introduce halogens (F, Cl) at C6/C7 to enhance antibacterial potency .
  • Side-chain variations : Attach aryl amines at C2 to probe kinase inhibition .
  • Quantitative SAR (QSAR) : Use Hammett constants (σ) to correlate substituent electronic effects with activity .

Advanced: What stability considerations are critical for long-term storage?

Answer:

  • Storage conditions : 4°C under inert gas (Ar) to prevent oxidation of the quinoline ring .
  • Light sensitivity : Store in amber vials to avoid photodegradation .
  • Purity monitoring : Regular HPLC analysis (C18 column, 0.1% TFA/ACN gradient) to detect degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.